molecular formula C10H8FNO2 B183200 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid CAS No. 167631-50-7

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B183200
CAS No.: 167631-50-7
M. Wt: 193.17 g/mol
InChI Key: ZOPXUHDPGGHISS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, has been a topic of interest in recent years . The process often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized indole derivatives is usually confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-1H-indole-2-carboxylic acid is 193.18 . The InChI code is 1S/C10H8FNO2/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-4,11H,1H3,(H,15,16) .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been used in various chemical reactions . For instance, they have been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical and Chemical Properties Analysis

The density of 5-Fluoro-1H-indole-2-carboxylic acid is 1.2±0.1 g/cm3 . The melting point is 202-206 °C (lit.) .

Scientific Research Applications

  • Anticancer Activity : A derivative of 5-fluoro-1-methyl-1H-indole-2-carboxylic acid, specifically 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, has shown significant antimitotic activity at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020). Another study found that a similar compound exhibited high cytotoxic action towards various cancer cells, including breast, colon, and lung cancer, through apoptosis induction (Kryshchyshyn-Dylevych et al., 2021).

  • Antiviral Activity : Some derivatives of this compound have shown significant activity against various viruses, including bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, outperforming a known antiviral drug in a mouse model of influenza pneumonia (Ivachtchenko et al., 2015).

  • Synthesis of Key Intermediates : The compound has been used in the synthesis of key intermediates, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, for the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

  • Catalytic and Biological Activities : Nickel ferrite nanoparticles showed catalytic activity in the synthesis of derivatives involving 5-fluoro-1H-indole, which were evaluated for their antioxidant and antimicrobial activities (Rao et al., 2019).

  • Development of Fluorescent Probes : Certain indole derivatives, including those based on 5-fluoro-1H-indole, have been explored for their potential as fluorescent probes, showing high fluorescence quantum yields and sensitivity to solvent polarity (Pereira et al., 2010).

  • Electrochemical Charge Storage Materials : Fluoro-substituted conjugated polyindoles, derived from 5-fluoroindoles, have been studied for their superior electrochemical properties as charge storage materials, showing high specific capacitance and good cycling stability (Wang et al., 2019).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .

Future Directions

Indole and its derivatives, including 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, play an important role in medicinal chemistry due to their physiological activity. They have shown potential for the treatment of various conditions, including cancer, microbial infections, and various disorders in the human body . Therefore, the development of new indole derivatives and the exploration of their therapeutic potential is a promising direction for future research .

Properties

IUPAC Name

5-fluoro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXUHDPGGHISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349804
Record name 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-50-7
Record name 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1-methyl-1h-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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